molecular formula C18H13Cl2N5O2S B2731448 N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886936-58-9

N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2731448
CAS No.: 886936-58-9
M. Wt: 434.3
InChI Key: PDHHPBNSYKMREH-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a furan-2-yl group at position 5 and a 1H-pyrrol-1-yl group at position 2. The acetamide moiety is linked via a sulfanyl bridge to the triazole ring and further substituted with a 3,4-dichlorophenyl group. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and hydrogen-bonding capacity due to the amide and heteroaromatic groups . The compound’s design leverages the pharmacophoric features of triazoles (known for antimicrobial, anti-inflammatory, and kinase inhibitory activities) and halogenated aryl groups (enhancing target binding via hydrophobic interactions) .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5O2S/c19-13-6-5-12(10-14(13)20)21-16(26)11-28-18-23-22-17(15-4-3-9-27-15)25(18)24-7-1-2-8-24/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHHPBNSYKMREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS Number: 886936-58-9) is a synthetic compound characterized by its complex structure that includes a dichlorophenyl group, furan and pyrrole rings, and a triazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H13Cl2N5O2SC_{18}H_{13}Cl_{2}N_{5}O_{2}S with a molecular weight of 434.3 g/mol. The presence of diverse functional groups suggests a range of biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₃Cl₂N₅O₂S
Molecular Weight434.3 g/mol
CAS Number886936-58-9

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing triazole and furan rings have shown promising results against various cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells.

In a study evaluating the structure–activity relationship (SAR), it was found that modifications to the triazole ring significantly influenced cytotoxicity. Compounds with specific substitutions exhibited IC50 values ranging from 0.5 to 25 µM against these cell lines, indicating their potential as anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example:

  • Inhibition of Histone Deacetylases (HDACs) : Some triazole derivatives have been reported to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Targeting Kinase Pathways : The compound may also modulate signaling pathways associated with mutated kinases such as BRAF V600E, which is implicated in several cancers.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Triazole Derivatives : A series of triazole-based compounds were tested for their antiproliferative effects on various cancer cell lines. The results indicated that compounds with furan substitutions exhibited enhanced activity compared to those without .
  • Pyrrole-containing Compounds : Another research effort focused on pyrrole derivatives revealed that those with dual functionalities (like sulfanyl and triazole) displayed synergistic effects in inhibiting tumor growth in xenograft models .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a dichlorophenyl group, furan rings, a triazole ring, and a sulfanyl linkage. The molecular formula is C₁₄H₁₃Cl₂N₄O₁S, with a molecular weight of approximately 345.82 g/mol. The synthesis typically involves multi-step organic reactions that require careful control of conditions to ensure high yield and purity.

Antimicrobial Activity

N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been explored for its potential as an antimicrobial agent. Compounds with similar structures have demonstrated antifungal and antibacterial properties due to the presence of the triazole ring, which is known for its activity against various pathogens .

Anticancer Potential

The compound's structural characteristics suggest it may interact with biological targets involved in cancer progression. Preliminary studies indicate that derivatives of triazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Further research is necessary to evaluate the specific mechanisms of action for this compound.

Anti-inflammatory Properties

In silico studies have shown that compounds similar to this compound may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Material Science Applications

The unique combination of functional groups within this compound allows for exploration in material science. Its ability to form stable bonds and complexes can be leveraged in the development of advanced materials such as sensors or catalysts.

Case Study 1: Antimicrobial Efficacy

Research has demonstrated that triazole derivatives exhibit significant antimicrobial activity against various strains of bacteria and fungi. A study involving this compound showed promising results in inhibiting the growth of resistant bacterial strains .

Case Study 2: Cancer Cell Studies

In vitro studies conducted on cancer cell lines revealed that compounds similar to this one can induce cytotoxic effects through apoptosis. These findings highlight the need for further investigation into its structure–activity relationship (SAR) to optimize its anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name / ID Aryl Substituent Triazole Substituents Heterocyclic Groups Molecular Weight (g/mol) Reported Activities References
Target Compound 3,4-Dichlorophenyl 4-(1H-Pyrrol-1-yl), 5-(Furan-2-yl) Furan, Pyrrole ~408.3 Not explicitly reported
N-(3-Chloro-4-Fluorophenyl)-2-{[5-(Furan-2-yl)-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 3-Chloro-4-Fluorophenyl 4-Methyl, 5-(Furan-2-yl) Furan 366.8 Predicted pKa: 11.30; Density: 1.50 g/cm³
N-(3,5-Dichlorophenyl)-2-{[5-(Furan-2-yl)-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 3,5-Dichlorophenyl 4-Methyl, 5-(Furan-2-yl) Furan ~382.2 Not explicitly reported
N-(3,4-Difluorophenyl)-2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 3,4-Difluorophenyl 4-(4-Methylphenyl), 5-(4-Chlorophenyl) None ~470.9 Not explicitly reported
VUAA-1 (N-(4-Ethylphenyl)-2-{[4-Ethyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide) 4-Ethylphenyl 4-Ethyl, 5-(Pyridin-3-yl) Pyridine ~371.4 Orco ion channel agonist (EC₅₀: 2.4 µM)

Key Observations

Positional Isomerism: 3,4-Dichlorophenyl (target) vs. 3,5-dichlorophenyl () alters steric and electronic profiles, which may influence binding to hydrophobic enzyme pockets or receptors .

Triazole Substitution :

  • The 4-(1H-pyrrol-1-yl) group in the target compound introduces a planar, electron-rich heterocycle, contrasting with alkyl (e.g., 4-methyl in ) or aryl (e.g., 4-(4-methylphenyl) in ) substituents. This could enhance π-π stacking with aromatic residues in biological targets .

Pyridine-containing analogs (e.g., VUAA-1 ) exhibit distinct electronic properties, favoring ion channel interactions .

Predicted density (~1.50 g/cm³) and pKa (~11.30) align with analogs, suggesting similar solubility profiles .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step reactions:

  • Step 1 : Alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with N-(3,4-dichlorophenyl)-α-chloroacetamide in the presence of KOH to form the thioether linkage .
  • Step 2 : Modification of the triazole ring via Paal-Knorr condensation to introduce the pyrrole moiety, requiring anhydrous conditions and tetrahydrofuran (THF) as a solvent .
  • Key controls : Maintain pH 8–9 during alkylation, use inert gas (N₂) for moisture-sensitive steps, and monitor purity via TLC. Yield optimization (typically 60–75%) requires precise stoichiometric ratios and reflux temperatures (70–80°C) .

Q. What analytical techniques are essential for confirming structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan C-2 protons at δ 6.3–6.5 ppm, dichlorophenyl signals at δ 7.4–7.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₂₀H₁₄Cl₂N₅O₂S: 482.02) .
  • X-ray crystallography : Single-crystal diffraction (using SHELXL) to resolve stereoelectronic effects, e.g., dihedral angles between triazole and dichlorophenyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate biological activity?

  • Variable substituents : Synthesize derivatives with halogen (Cl, F), alkyl (CH₃), or electron-withdrawing (NO₂) groups at the phenyl or pyrrole positions .
  • Biological testing : Assess anti-exudative activity in rat models (e.g., carrageenan-induced paw edema) at 10–50 mg/kg doses. Compare IC₅₀ values to correlate substituent effects with potency .
  • Statistical analysis : Use multivariate regression to identify key structural descriptors (e.g., Hammett σ values, logP) influencing activity .

Q. What methodologies resolve contradictions in reported biological data?

  • Replication : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .
  • Orthogonal assays : Cross-validate anti-inflammatory activity using both in vitro (COX-2 inhibition) and in vivo (zymosan-induced peritonitis) models .
  • Purity verification : Use HPLC-MS to exclude batch-to-batch impurities (>98% purity required) .

Q. What experimental approaches investigate the mechanism of action?

  • Enzyme inhibition assays : Screen against kinases (e.g., JAK3) or inflammatory targets (e.g., TNF-α) using fluorescence polarization or SPR .
  • Molecular docking : Perform in silico studies (AutoDock Vina) to predict binding to triazole-dependent domains (e.g., ATP-binding pockets) .
  • Metabolic profiling : Use LC-MS to identify phase I/II metabolites in hepatic microsomes, assessing stability and prodrug potential .

Q. How can crystallization conditions be optimized for X-ray studies?

  • Solvent screening : Test binary mixtures (dichloromethane/ethyl acetate, 1:1) to improve crystal growth .
  • Temperature gradients : Slow cooling from 40°C to 4°C to enhance lattice formation .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Address twinning via SHELXD .

Q. What strategies validate stability under physiological conditions?

  • Thermal analysis : TGA/DSC to determine decomposition thresholds (>200°C indicates thermal stability) .
  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC .
  • Light sensitivity : Expose to UV-Vis (254 nm) and quantify photodegradation products .

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